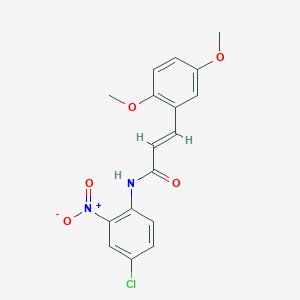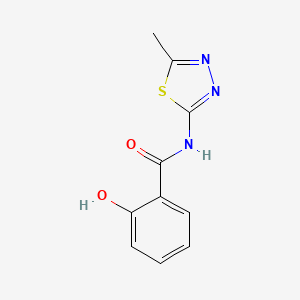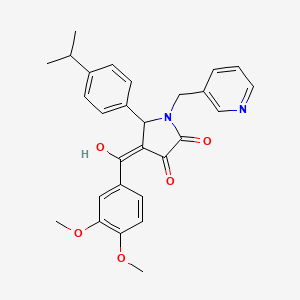
N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)acrylamide, also known as CNDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNDA is a synthetic compound that is used as a tool to study the biological processes in cells.
作用機序
N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)acrylamide works by binding to specific biomolecules in cells, such as proteins and lipids, and emitting fluorescence when excited by light. This allows researchers to visualize and track the movement and distribution of these biomolecules in live cells. This compound is also able to cross the cell membrane and enter the cytoplasm and nucleus, making it a valuable tool for studying intracellular processes.
Biochemical and physiological effects:
This compound is not known to have any direct biochemical or physiological effects on cells. It is a non-toxic compound that does not interfere with the normal functioning of cells. However, its fluorescence properties can be used to monitor changes in cellular processes, such as protein-protein interactions, enzyme activity, and intracellular signaling.
実験室実験の利点と制限
One of the main advantages of N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)acrylamide is its ability to label and track biomolecules in live cells without affecting their normal functioning. It is also a highly sensitive probe that can detect low concentrations of biomolecules. However, this compound has some limitations, such as its low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, its fluorescence properties can be affected by pH and other environmental factors, which can lead to inaccurate results.
将来の方向性
There are several future directions for research involving N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)acrylamide. One area of interest is the development of new fluorescent probes based on this compound that have improved solubility and stability. Another area of research is the use of this compound to study the interactions between biomolecules and drugs, which could lead to the development of new therapeutic agents. Additionally, this compound could be used to study the role of specific biomolecules in disease processes, which could lead to the development of new diagnostic and treatment strategies.
合成法
N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)acrylamide is synthesized by reacting 4-chloro-2-nitroaniline with 2,5-dimethoxybenzaldehyde in the presence of acetic acid and acetic anhydride. The reaction yields this compound as a yellow crystalline product with a high yield.
科学的研究の応用
N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)acrylamide is widely used as a fluorescent probe to study the biological processes in cells. It is used to label and track proteins, lipids, and other biomolecules in live cells. This compound is also used to study the cellular uptake and distribution of drugs and other molecules. Additionally, this compound can be used as a tool to investigate the mechanism of action of various drugs and to study the signaling pathways involved in cellular processes.
特性
IUPAC Name |
(E)-N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-24-13-5-7-16(25-2)11(9-13)3-8-17(21)19-14-6-4-12(18)10-15(14)20(22)23/h3-10H,1-2H3,(H,19,21)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGXJQSXLDXIOL-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5429474.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5429482.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5429484.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5429510.png)

![1-ethyl-4-{[{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5429517.png)

![2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5429527.png)
![7-{[5-(2-chlorophenyl)-2-furyl]methylene}-6-(2,4-difluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5429533.png)

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5429574.png)
![5-(2,5-dimethylpyrimidin-4-yl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5429581.png)
![4-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5429584.png)
![N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5429590.png)